12-Azidododecansäure

Übersicht

Beschreibung

12-Azidododecanoic acid: is an organic compound with the chemical formula C12H23N3O2 . It is a white to pale yellow solid at room temperature and is insoluble in water but soluble in many organic solvents . This compound is primarily used in the field of click chemistry, a powerful and reliable two-step labeling and detection technique .

Wissenschaftliche Forschungsanwendungen

12-Azidododecanoic acid has several scientific research applications, including:

Protein Labeling: Used to identify and characterize myristylated proteins through click chemistry.

Surface Modification: Employed in the preparation of functionalized polymers for surface modification and bioconjugation.

Biological Studies: Utilized in metabolic labeling to study protein interactions and functions.

Wirkmechanismus

Target of Action

12-Azidododecanoic acid, also known as 12-aminododecanoic acid , is primarily targeted towards proteins in the body. It is an ω-amino fatty acid that is dodecanoic acid in which one of the terminal amino hydrogens has been replaced by an amino group . This compound is actively incorporated into proteins .

Mode of Action

The mode of action of 12-azidododecanoic acid involves a two-step labeling and detection technique. In the first step, the azide-containing biomolecule is fed to cells or animals and actively incorporated into proteins . Unlike other labels such as biotin or a fluorescent dye, the azide-tag is small enough that the tagged molecule is an acceptable substrate for the enzymes that incorporate this building block into proteins .

Biochemical Pathways

The biochemical pathways affected by 12-azidododecanoic acid are primarily related to protein fatty acylation . These azide-functionalized isoprenoids and fatty acids enable detection of post-translational lipidation of proteins .

Result of Action

The result of the action of 12-azidododecanoic acid is the modification of proteins through fatty acylation . This modification can be detected using various techniques such as in-gel fluorescence scanning, fluorescence microscopy, and flow cytometry .

Action Environment

The action of 12-azidododecanoic acid can be influenced by various environmental factors. For instance, it should be stored at ≤-20°C, in a desiccated environment, and protected from light . These conditions help maintain the stability and efficacy of the compound.

Biochemische Analyse

Biochemical Properties

12-Azidododecanoic acid plays a crucial role in biochemical reactions, particularly in the context of protein myristoylation. This compound is recognized and utilized by N-myristoyltransferase (NMT), an enzyme that catalyzes the transfer of myristic acid to target proteins. The azide group in 12-Azidododecanoic acid enables the use of click chemistry for labeling and detecting myristoylated proteins. This process involves the incorporation of 12-Azidododecanoic acid into proteins, followed by a chemoselective ligation reaction with alkyne-functionalized dyes or haptens. This allows for the visualization and analysis of myristoylated proteins using techniques such as fluorescence microscopy, flow cytometry, and mass spectrometry .

Cellular Effects

12-Azidododecanoic acid has been shown to influence various cellular processes by modulating protein myristoylation. In different cell types, the incorporation of 12-Azidododecanoic acid into proteins can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that the spatial distribution of myristoylated proteins varies between undifferentiated and differentiated muscle cells, indicating that 12-Azidododecanoic acid can impact cellular differentiation and function . Additionally, the use of 12-Azidododecanoic acid in labeling experiments has provided insights into the dynamic regulation of protein interactions and localization within cells.

Molecular Mechanism

The molecular mechanism of 12-Azidododecanoic acid involves its recognition and utilization by N-myristoyltransferase. Upon entry into the cell, 12-Azidododecanoic acid is activated by NMT and transferred to the N-terminal glycine residue of target proteins. The azide group in 12-Azidododecanoic acid allows for subsequent bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the detection and analysis of myristoylated proteins. This mechanism enables researchers to study the role of myristoylation in various biological processes and to identify novel myristoylated proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 12-Azidododecanoic acid can change over time due to factors such as stability and degradation. Studies have shown that 12-Azidododecanoic acid is relatively stable when stored at low temperatures and protected from light. Prolonged exposure to light or higher temperatures can lead to degradation and reduced efficacy. In in vitro and in vivo experiments, the long-term effects of 12-Azidododecanoic acid on cellular function have been observed, with some studies reporting changes in protein localization and activity over time .

Dosage Effects in Animal Models

The effects of 12-Azidododecanoic acid can vary with different dosages in animal models. At lower doses, 12-Azidododecanoic acid is effectively incorporated into proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and protein function. Threshold effects have been reported, where a certain concentration of 12-Azidododecanoic acid is required to achieve optimal labeling and detection of myristoylated proteins .

Metabolic Pathways

12-Azidododecanoic acid is involved in metabolic pathways related to protein myristoylation. The compound is recognized and activated by N-myristoyltransferase, which transfers the azide-modified fatty acid to target proteins. This modification can influence metabolic flux and metabolite levels by altering the function and interactions of myristoylated proteins. Additionally, 12-Azidododecanoic acid can participate in bioorthogonal reactions, further expanding its utility in metabolic studies .

Transport and Distribution

Within cells and tissues, 12-Azidododecanoic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s azide group allows for selective labeling and tracking of its distribution within cells. Studies have shown that 12-Azidododecanoic acid can localize to specific cellular compartments and accumulate in areas where myristoylated proteins are enriched. This property makes it a valuable tool for studying the spatial dynamics of protein myristoylation .

Subcellular Localization

The subcellular localization of 12-Azidododecanoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be incorporated into proteins that are targeted to the plasma membrane, mitochondria, or other organelles, depending on the presence of specific localization signals. This allows researchers to investigate the role of myristoylation in various subcellular contexts and to study the functional implications of protein localization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 12-Azidododecanoic acid can be synthesized from 12-bromododecanoic acid. The synthesis involves the reaction of 12-bromododecanoic acid with sodium azide in the presence of a phase transfer catalyst such as 18-crown-6 in N,N-dimethylformamide (DMF) under an inert atmosphere . The reaction proceeds as follows:

- Dissolve 12-bromododecanoic acid in DMF.

- Add sodium azide and 18-crown-6 to the solution.

- Stir the mixture under an argon atmosphere at room temperature for several hours.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for 12-azidododecanoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 12-Azidododecanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.

Click Reactions: The azide group readily participates in click chemistry reactions with alkynes to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in DMF with a phase transfer catalyst.

Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

Major Products:

Triazoles: Formed through click chemistry reactions with alkynes.

Substituted Dodecanoic Acids: Formed through nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

12-Aminododecanoic Acid: An ω-amino fatty acid that is structurally similar but contains an amino group instead of an azide group.

12-Bromododecanoic Acid: A precursor in the synthesis of 12-azidododecanoic acid, containing a bromine atom instead of an azide group.

Uniqueness: 12-Azidododecanoic acid is unique due to its azide functional group, which allows it to participate in click chemistry reactions. This property makes it highly valuable for applications in bioconjugation, protein labeling, and surface modification, distinguishing it from other similar compounds .

Eigenschaften

IUPAC Name |

12-azidododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12(16)17/h1-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSGAVCDGKGYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327580 | |

| Record name | 12-azidododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80667-36-3 | |

| Record name | 12-azidododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 12-Azidododecanoic acid enable the study of protein myristoylation?

A1: 12-Azidododecanoic acid (12-ADA) serves as a bioorthogonal analog of myristic acid, a fatty acid involved in protein myristoylation. [] Unlike myristic acid, the azide group in 12-ADA doesn't interfere with natural cellular processes. When cells are treated with 12-ADA, it becomes incorporated into proteins undergoing myristoylation. The azide group then allows for the specific attachment of alkyne-functionalized fluorescent dyes via click chemistry. This enables researchers to visualize the location and dynamics of myristoylated proteins within cells and tissues. []

Q2: Can 12-Azidododecanoic acid be used to study proteins besides Calmodulin?

A2: While the provided research highlights the use of 12-Azidododecanoic acid for studying Calmodulin, its application extends beyond this specific protein. [] The chemoenzymatic labeling approach using 12-ADA can be adapted for other proteins engineered to incorporate an N-terminal 12-azidododecanoic acid tag. [] This makes it a valuable tool for studying various cellular processes involving protein-protein interactions, localization, and function.

Q3: Does 12-Azidododecanoic acid interfere with the normal function of the proteins it labels?

A3: Research suggests that 12-Azidododecanoic acid, when used to label Calmodulin, does not significantly hinder the protein's function. [] Studies showed that the engineered Calmodulin, tagged with 12-ADA, retained its ability to bind both calcium ions (Ca2+) and a partner protein. [] Additionally, the labeled Calmodulin remained active even after being immobilized on affinity resins. [] These findings indicate that 12-ADA labeling can be a minimally disruptive method for studying protein activity.

Q4: How does 12-Azidododecanoic acid interact with the mitochondrial phosphate carrier?

A4: 12-Azidododecanoic acid, along with other fatty acids, has been shown to inhibit the transport of phosphate by the mitochondrial phosphate carrier (PIC). [] Interestingly, this interaction also activates a separate function of the PIC, enabling it to transport fatty acid anions. [] This dual functionality suggests a complex interaction between 12-ADA and the PIC, potentially offering insights into mitochondrial metabolism regulation.

Q5: What is the structural difference between 12-Azidododecanoic acid and its analog 16-(4-azido-2-nitrophenylamino)-[3H4]-hexadecanoic acid, and how does this difference affect their activity?

A5: 16-(4-azido-2-nitrophenylamino)-[3H4]-hexadecanoic acid (3H-AzHA) is a longer analog of 12-Azidododecanoic acid (AzDA), containing an additional four carbons in its chain and a bulky 4-azido-2-nitrophenylamino group. [] This structural difference impacts their interaction with the mitochondrial phosphate carrier (PIC). While both inhibit phosphate transport, 3H-AzHA can photoactivate and bind to the PIC, allowing researchers to identify and study the carrier protein. [] This highlights how subtle structural modifications can significantly alter a compound's behavior and research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

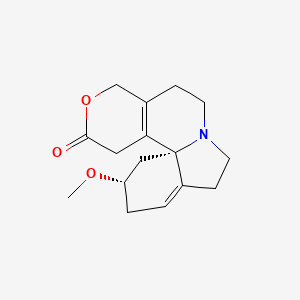

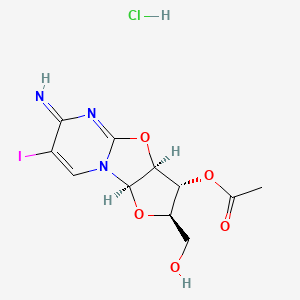

![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)